4-(4-Nitrophenyl)-2-phenylquinazoline - 254966-96-6

4-(4-Nitrophenyl)-2-phenylquinazoline

Catalog Number: EVT-1381968
CAS Number: 254966-96-6
Molecular Formula: C20H13N3O2
Molecular Weight: 327.3g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Synthesis of Biologically Active Compounds: The quinazoline scaffold is prevalent in many biologically active compounds [, , , , , , ]. Derivatization of 4-(4-Nitrophenyl)-2-phenylquinazoline, particularly through modifications of the nitro group, could lead to the discovery of novel therapeutic agents.
  • Material Science Applications: The planar structure and potential for metal coordination through the nitrogen atoms in the quinazoline ring could be exploited for developing materials with interesting electronic or optical properties [, ].

4-Oxo-N-(4-oxo-3-substituted-3,4-dihydroquinazolin-2-yl amino)-2-phenylquinazoline-3(4H)-carboxamidines

Compound Description: This series of compounds represents a novel class of molecules synthesized and evaluated for their anti-HIV, antitubercular, and antibacterial activities []. Specifically, compounds N-(3-(4-nitrophenyl)-4-oxo-3,4-dihydroquinazolin-2-ylamino)-4-oxo-2-phenylquinazoline-3(4H)-carboxamidine (BQC7) and N-(3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-ylamino)-4-oxo-2-phenylquinazoline-3(4H)-carboxamidine (BQC9) exhibited potent activity against various bacterial strains (S. epidermidis, S. aureus, B. subtilis) []. Notably, BQC7 also demonstrated antitubercular potency and anti-HIV activity against both HIV1 and HIV2 [].

Relevance: These compounds share a core quinazoline structure with 4-(4-nitrophenyl)-2-phenylquinazoline, and several analogs incorporate a 4-nitrophenyl substituent at the 3-position of the dihydroquinazoline ring. These structural similarities suggest potential for shared biological activity profiles and mechanisms of action.

2-{5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid (Les-3331)

Compound Description: This compound is a hybrid molecule containing both a thiazolidinone and a (2Z)-2-chloro-3-(4-nitrophenyl)prop-2-ene structural fragment []. Research indicates that incorporating these specific structural elements is a promising strategy for designing anticancer agents []. Les-3331 demonstrated high cytotoxic and antiproliferative activity against MCF-7 and MDA-MB-231 breast cancer cells, inducing apoptosis and affecting mitochondrial membrane potential [].

Relevance: While structurally distinct from 4-(4-nitrophenyl)-2-phenylquinazoline, Les-3331 shares the critical 4-nitrophenyl substituent. The presence of this group in both molecules, which are investigated for their potential in treating different diseases, suggests that the 4-nitrophenyl group might play a crucial role in their respective biological activities.

5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones

Compound Description: This series of Ciminalum-thiazolidinone hybrid molecules were synthesized and tested for their anticancer activity against a panel of cancer cell lines []. Notably, 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid (2h) demonstrated significant antimitotic activity and sensitivity against various cancer cell lines, including leukemia, colon, CNS, melanoma, gastric, and breast cancers [].

Relevance: Similar to Les-3331, this series highlights the importance of the 2-chloro-3-(4-nitrophenyl)prop-2-enylidene (Ciminalum) substituent for anticancer activity. While the core structure differs from 4-(4-nitrophenyl)-2-phenylquinazoline, the presence of the 4-nitrophenyl group suggests a potential contribution to the biological activity observed in these molecules. Further investigation into the specific roles of these shared structural features could be valuable.

3-[5-(4-Nitrophenyl)-2-Furyl]-4-Pyrazole-Carbaldehydes Derivatives

Compound Description: These compounds incorporate the 5-(4-nitrophenyl)furanyl fragment as a pharmacophore and were designed as potential antimicrobial agents []. Various alkenyl and imino functionalized pyrazole derivatives were synthesized, and many exhibited pronounced effects against bacterial strains like S. aureus and E. coli, as well as fungi of the Candida genus [].

Relevance: This series highlights the broad biological potential of compounds containing the 4-nitrophenyl group. While the core structure differs from 4-(4-nitrophenyl)-2-phenylquinazoline, the shared 4-nitrophenyl group suggests potential for shared chemical properties and possible biological activity across different therapeutic areas.

2-Phenylquinazoline-4-thion

Compound Description: This compound serves as a versatile starting material for synthesizing a variety of 2-phenylquinazoline derivatives through alkylation reactions []. Its reactivity with various methylation agents highlights its ambident nucleophilic character, enabling the introduction of substituents at both the N3 and S4 positions [].

Relevance: This compound shares the 2-phenylquinazoline core structure with 4-(4-nitrophenyl)-2-phenylquinazoline. Understanding its reactivity and ability to accommodate various substituents can provide insights into potential synthetic modifications and structure-activity relationships for the target compound.

Properties

CAS Number

254966-96-6

Product Name

4-(4-Nitrophenyl)-2-phenylquinazoline

IUPAC Name

4-(4-nitrophenyl)-2-phenylquinazoline

Molecular Formula

C20H13N3O2

Molecular Weight

327.3g/mol

InChI

InChI=1S/C20H13N3O2/c24-23(25)16-12-10-14(11-13-16)19-17-8-4-5-9-18(17)21-20(22-19)15-6-2-1-3-7-15/h1-13H

InChI Key

RHBJFFVBPSRDNO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)C4=CC=C(C=C4)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.